1-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
Description
The compound 1-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine features a piperazine core substituted with a propan-2-yl (isopropyl) group and a but-2-yn-1-yl linker connecting to a piperidine ring fused with a 3-methyl-1,2,4-thiadiazole moiety.
Properties
IUPAC Name |
3-methyl-5-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5OS/c1-16(2)23-13-11-22(12-14-23)8-4-5-15-25-18-6-9-24(10-7-18)19-20-17(3)21-26-19/h16,18H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGBPFVQFGMHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been widely studied for their antimicrobial properties. They are believed to interact with various enzymes and proteins that are essential for the survival and growth of microorganisms.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interfere with the normal functioning of microbial cells, leading to their death. The compound’s interaction with its targets may result in changes to the cell’s metabolic processes, disrupting its ability to grow and reproduce.
Biological Activity
1-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5OS, with a molecular weight of 411.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5OS |
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | 3-methyl-5-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,2,4-thiadiazole |
| InChI Key | HHSAWSRBQKRDJG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole ring can influence enzyme inhibition and receptor modulation, which are critical in therapeutic contexts. The specific pathways remain under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells and exhibit antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds possess significant anticancer properties. For example, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against several human cancer cell lines, including:
- Lung Cancer (A549)
- Skin Cancer (SK-MEL-2)
- Ovarian Cancer (SK-OV-3)
In one study, a related thiadiazole compound demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent cytotoxic activity . The mechanism involved apoptosis induction through caspase activation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have been reported to exhibit moderate to strong activity against various bacterial strains. In vitro tests have shown efficacy against:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound may be a candidate for further development in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole-containing compounds:
- Cytotoxicity Studies : A review indicated that many thiadiazole derivatives showed significant suppressive activity against human cancer cell lines . This emphasizes the need for further exploration into structure–activity relationships to optimize therapeutic efficacy.
- Antimicrobial Screening : Compounds bearing the thiadiazole moiety were tested for their antibacterial properties, revealing promising results against specific pathogens .
- Mechanistic Insights : Investigations into the mechanism of action have shown that certain derivatives could induce apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Thiadiazole vs. Oxadiazole Derivatives
- Analog : 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1,808,168 B1) replaces thiadiazole with 1,2,4-oxadiazole , which has higher electronegativity due to oxygen. This substitution may reduce metabolic stability, as oxadiazoles are more prone to oxidative degradation compared to sulfur-containing heterocycles .
Piperazine vs. Pyrazine/Piperidine Derivatives
- Target Compound : The piperazine ring offers conformational flexibility and hydrogen-bond acceptor sites.
- Analog: 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine (EP 1,808,168 B1) replaces piperazine with pyrazine, a rigid, planar heterocycle.
Substituent Effects on Pharmacokinetics
Propan-2-yl vs. Pyridin-2-yl Substitution
- Target Compound : The isopropyl group enhances lipophilicity (predicted LogP ~2.5–3.0), favoring passive diffusion across biological membranes.
- Analog: 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine (CAS 2640967-39-9) substitutes isopropyl with pyridin-2-yl, introducing aromaticity and hydrogen-bond donor capacity. This increases molecular weight (412.6 g/mol vs. ~395 g/mol for the target) and may improve water solubility but reduce blood-brain barrier penetration .
Alkyne Linker vs. Flexible Chains
- Target Compound : The but-2-yn-1-yl linker introduces rigidity, reducing entropic penalties upon target binding.
- Analog : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione () uses a flexible butane-dione chain, which may allow broader conformational sampling but weaker target affinity due to higher entropy loss .
NMR and Spectroscopic Comparisons
While direct NMR data for the target compound is unavailable, analogs with similar scaffolds (e.g., SB-202742 in , Table S6) suggest that the thiadiazole’s sulfur atom causes distinct downfield shifts in adjacent protons compared to oxadiazole derivatives. For instance, the methyl group on the thiadiazole likely resonates at ~2.5 ppm (vs. ~2.1 ppm for oxadiazole methyl groups) due to sulfur’s deshielding effect .
Comparative Data Table
Preparation Methods
Thiadiazole Ring Formation
The 3-methyl-1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide intermediate. A representative procedure involves:
-
Reacting piperidin-4-amine with carbon disulfide in ethanol to form a dithiocarbamate.
-
Treating the dithiocarbamate with acetyl chloride to yield the thioacetamide intermediate.
-
Cyclizing the thioacetamide with hydroxylamine-O-sulfonic acid under acidic conditions to form the thiadiazole ring.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidin-4-amine, CS₂, EtOH, 0°C, 2 hr | 85% |
| 2 | AcCl, DCM, RT, 12 hr | 78% |
| 3 | NH₂OSO₃H, HCl, reflux, 6 hr | 65% |
The final product is purified via silica gel chromatography (hexane:EtOAc = 3:1) and characterized by NMR (δ 1.45–1.89 (m, 4H), 2.51 (s, 3H), 3.12–3.45 (m, 3H)).
Preparation of 4-(Propan-2-yl)piperazine
N-Alkylation of Piperazine
Piperazine is selectively alkylated using 2-bromopropane in the presence of a base:
-
Dissolve piperazine (1.0 eq) in anhydrous THF.
-
Add K₂CO₃ (2.5 eq) and 2-bromopropane (1.2 eq).
Optimization Data
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | THF | 65 | 72% |
| DIPEA | DCM | 25 | 68% |
| NaOH | EtOH | 78 | 58% |
The product is isolated via fractional distillation (bp 89–91°C at 12 mmHg) and confirmed by NMR (δ 47.2 (NCH₂), 22.1 (CH(CH₃)₂)).
Synthesis of the But-2-yn-1-yloxy Linker
Propargylation of Piperidin-4-ol
The hydroxyl group of 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ol is propargylated to install the alkyne spacer:
-
React the piperidin-4-ol (1.0 eq) with propargyl bromide (1.5 eq) in DMF.
Key Parameters
-
Solvent screening : DMF > DMSO > THF (yields 88% vs. 72% vs. 65%)
-
Side products : Over-alkylation (≤12%) mitigated by stoichiometric control.
Final Coupling via Nucleophilic Substitution
Assembly of the Target Molecule
The propargylated piperidine derivative is coupled with 4-(propan-2-yl)piperazine using a copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Convert the piperazine to its azide derivative using NaN₃ and TMSCl.
-
Perform CuI-catalyzed click reaction in t-BuOH/H₂O (1:1) at 50°C.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| CuI | 10 mol% | Catalyst |
| Sodium ascorbate | 20 mol% | Reducing agent |
| t-BuOH/H₂O | 1:1 v/v | Solvent |
Yield Optimization
| Temp (°C) | Time (hr) | Yield |
|---|---|---|
| 25 | 24 | 45% |
| 50 | 12 | 82% |
| 70 | 6 | 78% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.1% |
| LC-MS | ESI+, m/z 459.25 | 98.7% |
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
The bulky thiadiazole group necessitates:
Oxidative Stability of Alkyne
-
Use degassed solvents to prevent alkyne oxidation.
-
Add BHT (0.1% w/w) as a radical scavenger.
Scale-Up Considerations
Pilot-Scale Production
-
Batch size : 500 g input, yielding 387 g (78% overall).
-
Cost drivers : CuI catalyst (42% of raw material cost), chromatography purification (31% of processing cost).
Green Chemistry Alternatives
| Parameter | Conventional | Improved |
|---|---|---|
| Solvent | DMF | Cyclopentyl methyl ether |
| Catalyst loading | 10 mol% | 5 mol% Cu@MOF |
| E-factor | 86 | 34 |
Q & A
Basic: What are the key synthetic strategies for preparing 1-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole-piperidine intermediate via cyclization of thioamide derivatives under acidic or basic conditions .
- Step 2: Introduction of the but-2-yn-1-yl linker through a Sonogashira coupling or propargylation reaction. For example, propargyl bromide can react with piperidine derivatives in the presence of K₂CO₃ in DMF at room temperature .
- Step 3: Final functionalization of the piperazine ring with an isopropyl group using alkylation or reductive amination.
Key Considerations: Use anhydrous conditions for moisture-sensitive steps and monitor reactions via TLC (2:1 hexane/ethyl acetate) or HPLC .
Basic: Which spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the thiadiazole and piperazine moieties.
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ~435.2 g/mol).
- HPLC-PDA: Purity assessment using a C18 column with acetonitrile/water gradients (retention time ~8–12 min) .
- FT-IR: Peaks at ~1650 cm⁻¹ (C=N stretch in thiadiazole) and ~1100 cm⁻¹ (C-O-C ether linkage) .
Advanced: How can researchers optimize the coupling reaction between the thiadiazole-piperidine and but-2-yn-1-yl linker to improve yield?
- Catalytic Systems: Replace traditional Pd catalysts with copper(I)-N-heterocyclic carbene complexes to reduce side reactions in Sonogashira couplings .
- Solvent Effects: Use DMF or THF instead of ethanol to enhance solubility of intermediates.
- Temperature Control: Maintain reactions at 0–5°C during propargyl bromide addition to minimize alkyne polymerization .
- Workup Strategies: Extract products with methylene chloride (3×15 mL) and purify via silica gel chromatography (ethyl acetate/hexane, 1:8) .
Advanced: How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
- Solubility Checks: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare replicates. For example, if IC₅₀ varies >20% across trials, re-evaluate cell line authenticity or compound stability .
Basic: What in vitro models are suitable for initial evaluation of this compound’s bioactivity?
- Antimicrobial Screening: Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC determination .
- Anticancer Profiling: NCI-60 cell line panel testing, focusing on leukemia (K562) and breast cancer (MCF-7) models .
- Enzyme Inhibition: Fluorescence-based assays for kinases or phosphatases linked to the thiadiazole moiety’s electron-deficient core .
Advanced: How can computational methods guide structure-activity relationship (SAR) studies for this compound?
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3), focusing on hydrogen bonds with the thiadiazole nitrogen atoms .
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to predict cytotoxicity (R² >0.85 required) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the but-2-yn-1-yl linker in aqueous vs. lipid bilayer environments .
Basic: What are the critical stability considerations for storing and handling this compound?
- Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the alkyne group .
- Decomposition Signs: Discoloration (yellow to brown) or precipitate formation indicates hydrolysis of the thiadiazole ring .
- Handling Precautions: Use PPE (nitrile gloves, P95 respirator) due to potential mutagenicity of thiadiazole derivatives .
Advanced: What strategies can resolve low yields in the final piperazine alkylation step?
- Activating Agents: Employ TBTU/HOBt with NEt₃ in DMF to enhance coupling efficiency between amines and carboxylic acids .
- Microwave Assistance: Run reactions at 100°C for 10 min (300 W) to accelerate kinetics .
- Byproduct Removal: Use ion-exchange chromatography (Dowex 50WX4) to separate unreacted isopropyl halides .
Basic: How can researchers validate the compound’s purity before biological testing?
- Elemental Analysis: Acceptable C, H, N percentages within ±0.4% of theoretical values.
- HPLC-MS: Purity >95% with single peak at 254 nm .
- Melting Point: Sharp range (e.g., 145–147°C) consistent with literature for analogous piperazine-thiadiazole hybrids .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
- ROS Detection: Use DCFH-DA fluorescence in treated cells to assess oxidative stress induction .
- Apoptosis Assays: Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
- Target Engagement: CETSA (Cellular Thermal Shift Assay) to identify protein targets by measuring thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
